Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research fields.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(4-methylphenyl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(4-fluorophenyl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(4-bromophenyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
823794-81-6 |
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Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 4-amino-2-(4-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-13(18)10-7-16-12(17-11(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H2,15,16,17) |
InChI Key |
VOQUWFZDCVHJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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